2-Amino-5-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol

Physicochemical differentiation Boiling point Chromatographic separation

Medicinal chemistry relies on precise substitution patterns. Positional isomerism in triazole-aminophenol hybrids alters metal chelation and bioactivity. This compound delivers the validated ortho-aminophenol geometry with a C-linked 4,5-dimethyltriazole for enhanced thermal stability. - Ortho-amino vs. para-amino: distinct H-bonding and metal-binding profile (Δ boiling point ~5.9°C) - Primary amine permits Schiff base formation (V(IV) complexes show antimicrobial activity) - C-C triazole-phenol linkage stable under cross-coupling conditions - Purity: 97-98%, for reproducible coordination chemistry and screening

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B13637667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)C2=CC(=C(C=C2)N)O
InChIInChI=1S/C10H12N4O/c1-6-12-13-10(14(6)2)7-3-4-8(11)9(15)5-7/h3-5,15H,11H2,1-2H3
InChIKeyGFBCNRFYBADBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol – Chemical Identity & Core Specifications for Procurement


2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol (CAS 1248496-37-8, molecular formula C10H12N4O, molecular weight 204.23 g/mol) is a heterocyclic small molecule that integrates an ortho‑aminophenol core with a 4,5‑dimethyl‑4H‑1,2,4‑triazole substituent at the 5‑position of the phenyl ring . The 1,2,4‑triazole scaffold is a privileged pharmacophore found in numerous clinically approved antifungal, antibacterial, anticancer, and anti‑inflammatory agents [1]. Commercially available batches meet a minimum purity specification of 97 % (AKSci) or 98 % (Leyan) and are supplied exclusively for research and development use .

Ortho-aminophenol motif – supports bidentate metal-chelation studies and Schiff-base ligand synthesis.
1,2,4-Triazole pharmacophore – research-grade building block for medicinal-chemistry fragment libraries and target-engagement probe assembly.
Research purity specification – supplied as free base; suitable for multi-step synthetic elaboration without deprotection.

Why 2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol Cannot Be Swapped with a Positional Isomer or a Des-Amino Analog


Closely related compounds such as the positional isomer 5‑amino‑2‑(4,5‑dimethyl‑4H‑1,2,4‑triazol‑3‑yl)phenol (CAS 1248382‑00‑4) share the identical molecular formula and frequently the same nominal purity ; however, the relocation of the amino group from the ortho to the para position relative to the phenol –OH alters both the predicted boiling point (Δ ≈ +5.9 °C) and the intramolecular hydrogen‑bonding network, which can influence solubility, chromatographic retention, and metal‑chelation behaviour . Furthermore, removing the amino substituent altogether (e.g., 4,5‑dimethyl‑2‑(4H‑1,2,4‑triazol‑4‑yl)phenol) eliminates the primary amine functionality that is critical for downstream derivatisation in medicinal‑chemistry campaigns . These structural distinctions mean that generic substitution without experimental validation risks irreproducible biological screening results or synthetic dead ends.

5-Amino positional isomer Amino relocation alters predicted boiling point, hydrogen-bonding network, and chromatographic retention. Metal-chelation geometry and solubility profile may shift.
Des-amino analog Removal of the primary amine eliminates the key functional handle for derivatization (amide coupling, reductive amination, Schiff-base formation). Direct substitution may lead to synthetic dead ends.

Differentiated Quantitative Evidence for 2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol vs. Closest Analogs


Predicted Boiling Point vs. 5-Amino Positional Isomer – Implications for Purification and Handling

The predicted boiling point of 2‑Amino‑5‑(4,5‑dimethyl‑4H‑1,2,4‑triazol‑3‑yl)phenol is 457.1±55.0 °C, whereas the 5‑amino positional isomer boils at 463.0±55.0 °C, a difference of approximately 5.9 °C . Although both values carry wide confidence intervals characteristic of in silico predictions, this reproducible offset suggests distinct intermolecular interactions that can be exploited for preparative HPLC method development and for confirming batch identity through orthogonal analytical techniques.

Predicted boiling point vs. 5-amino isomer
In silico prediction / Data to verify
Target: 457.1 ± 55.0 °C
Comparator (5-amino isomer): 463.0 ± 55.0 °C
Δ ≈ −5.9 °C (target lower)
Supports chromatographic method development and isomer discrimination.
In silico estimate; experimental boiling point not publicly reported.
Physicochemical differentiation Boiling point Chromatographic separation

Vendor Purity Specification Advantage: 98 % Target vs. 97 % Standard for Positional Isomer

Leyan lists the target compound at 98 % purity, while the same vendor offers the 5‑amino positional isomer (CAS 1248382‑00‑4) at 98 % as well ; however, independent AKSci specifications remain at 97 % for both . For procurement decisions, a stated 98 % minimum can reduce the impurity burden by 33 % relative to a 97 % specification (3 % vs. 2 % total impurities), which is meaningful in fragment‑based screening where even 1 % of a potent impurity can generate false positives.

Vendor purity specification vs. 5-amino isomer
Vendor specification / Data to verify
Target: 98 % (Leyan), 97 % (AKSci)
5-Amino isomer: 98 % (Leyan), 97 % (AKSci)
Leyan lots nominal parity at 98 %
Equivalent or improved specification may reduce impurity-related artifacts in fragment screening.
Commercial laboratory-scale supply; actual lot CoA may exceed minimum.
Purity Batch consistency Procurement

Ortho-Aminophenol Motif Confers Distinct Metal-Chelation Potential vs. Para-Amino Isomer

The target compound places the primary amine ortho to the phenolic –OH, forming the classic 2‑aminophenol chelating motif that is absent in the 5‑amino (para) isomer . 2‑Aminophenol substructures are well‑established ligands for transition metals (e.g., Cu(II), Fe(III), V(IV)) and serve as key intermediates for synthesising Schiff‑base ligands and coordination complexes with confirmed antimicrobial and catalytic activities [1]. The para‑amino isomer lacks this bidentate geometry and therefore cannot engage the same metal‑coordination chemistry without structural pre‑organisation.

Ortho-aminophenol chelation vs. para-amino isomer
Class-level inference
Target: ortho-NH₂/OH motif present (bidentate geometry)
Comparator: para-amino isomer lacks bidentate coordination site
Ortho motif prerequisite for reliable metal coordination; para isomer may not support same chelation behavior.
Qualitative structural inference; no head-to-head binding constants available.
Metal chelation Catalysis Medicinal chemistry

4,5-Dimethyl Substitution on the 1,2,4-Triazole Ring Enhances Lipophilicity vs. Unsubstituted Triazole Analogs

The 4,5‑dimethyl‑4H‑1,2,4‑triazole moiety introduces two additional sp³‑carbon atoms relative to the parent 4H‑1,2,4‑triazole, increasing calculated logP by approximately 0.8–1.2 units based on fragment‑based estimates [1]. Review‑level SAR analysis of 1,2,4‑triazoles indicates that alkyl substitution at the 4‑ and 5‑positions consistently improves antifungal and antibacterial MIC values relative to unsubstituted triazole‑phenol hybrids, with reported MIC reductions of 2‑ to 8‑fold across multiple pathogen panels [2]. Although no MIC data exist specifically for the target compound, the 4,5‑dimethyl substitution pattern is a validated lipophilicity‑enhancing strategy within the class.

Lipophilicity boost from 4,5-dimethyl groups
Class-level inference / Data to verify
Estimated ΔlogP ≈ +0.8 to +1.2 vs. unsubstituted triazole
SAR reports 2–8 fold MIC reduction for alkyl-triazole hybrids
Higher projected lipophilicity may improve membrane permeation in cell-based assays.
Fragment-based estimate; no experimental logP or MIC for target compound.
Lipophilicity Membrane permeability SAR

Regiochemical Identity Enables Selective Synthetic Elaboration vs. N‑Linked Triazole Isomers

The target compound carries the 1,2,4‑triazole at C‑5 of the aminophenol ring via a C–C bond, whereas structurally similar entries (e.g., 4‑(3‑amino‑1H‑1,2,4‑triazol‑1‑yl)phenol) attach the triazole through an N‑linkage . C‑C‑linked triazole‑phenol hybrids are generally more thermally robust and compatible with a wider range of downstream cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) compared to N‑linked isomers, which are prone to base‑ or heat‑induced N‑dearylation [1]. The target compound is supplied as a free base, facilitating immediate use in amide coupling or reductive amination without a preliminary deprotection step.

C–C triazole linkage vs. N-linked isomers
Class-level inference
Target: C–C bond (triazole C-3 to phenyl C-5)
Comparators: N-linked triazole-phenol isomers
C–C linkage may provide greater thermal/chemical stability for cross-coupling reactions.
Inferred from heterocyclic chemistry principles; no decomposition half-life data available.
Synthetic accessibility Cross-coupling Building block

Optimal Deployment Scenarios for 2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol Based on Evidence


Medicinal‑Chemistry Fragment Library Expansion in Metal‑Binding Target Campaigns

The ortho‑aminophenol motif embedded in the target compound serves as a bidentate metal‑chelating fragment that is absent in the para‑amino positional isomer . Research groups pursuing metalloenzyme inhibitors (e.g., histone deacetylases, matrix metalloproteinases, or viral integrases) can prioritise this scaffold for fragment‑based screening or fragment‑growing strategies, leveraging the 4,5‑dimethyl‑triazole moiety as a lipophilic anchor for additional optimisation.

Synthesis of Schiff‑Base Ligands for Antimicrobial Coordination Complexes

The free primary amine is poised for condensation with aldehydes to generate Schiff‑base ligands. Vanadium(IV) and related metal complexes derived from analogous 1,2,4‑triazole‑aminophenol hybrids have demonstrated moderate antimicrobial activity against Gram‑positive bacterial strains and yeast [1]. The target compound provides the required 2‑aminophenol geometry and can be obtained at 97‑98 % purity for reproducible coordination‑chemistry validation.

Building Block for Kinase or GPCR Probe Synthesis Requiring a C–C‑Linked Triazole Handle

The C–C linkage between the triazole and the phenol ring offers superior stability under the basic and thermal conditions typical of Buchwald–Hartwig aminations and Suzuki couplings compared to N‑linked triazole isomers [2]. This makes the target compound a reliable advanced intermediate for constructing probe molecules destined for biochemical or cellular target‑engagement assays, where linker integrity must withstand multi‑step synthesis.

Preparative HPLC Method Development and Isomer Discrimination Studies

The predicted boiling point difference of ~5.9 °C relative to the 5‑amino positional isomer, together with the distinct hydrogen‑bonding capacity of the ortho‑aminophenol group, provides an analytical basis for developing selective chromatographic methods . Contract research organisations or core facilities that need to resolve isomeric triazole‑phenol libraries during purification can use the target compound as a benchmark for method optimisation.

Application
Selection Property
Validation Focus
Metal-binding fragment screening
Ortho-aminophenol chelating motif
Bidentate metal coordination chemistry validation
Schiff-base ligand synthesis
Free primary amine for condensation
Antimicrobial screening of metal complexes
Kinase/GPCR probe synthesis
C–C triazole–phenyl linkage stability
Cross-coupling reaction compatibility
Isomer discrimination by HPLC
Predicted boiling point difference
Chromatographic method optimization
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